Cas no 96-21-9 (1,3-Dibromo-2-propanol)

1,3-Dibromo-2-propanol structure
1,3-Dibromo-2-propanol structure
Product name:1,3-Dibromo-2-propanol
CAS No:96-21-9
MF:C3H6Br2O
Molecular Weight:217.887139797211
MDL:MFCD00000216
CID:34842
PubChem ID:7287

1,3-Dibromo-2-propanol 化学的及び物理的性質

名前と識別子

    • 1,3-Dibromopropan-2-ol
    • 1,3-Dibromo-2-hydroxypropane
    • 1,3-dibromo-2-propano
    • 1,3-Dibromo-isopropylalcohol
    • 1,3-Dibromopropanol
    • 1,3-Dibromopropylalcohol
    • 2-Hydroxy-1,3-dibromopropane
    • alpha,gamma-Dibromohydrin
    • alpha-Dibromohydrin
    • 1,3-Dibromo-2-propanol
    • 1,3-Dibromo-2-propanol (stabilized with Copper chip)
    • 1.3-Dibromo-2-propanol
    • α,α'-Dibromohydrin (stabilized with Copper chip)
    • Glycerol α,α'-Dibromohydrin (stabilized with Copper chip)
    • 1,3-Dibromohydrin
    • Glycerol 1,3-dibromohydrin
    • Glycerol a,g-dibromohydrin
    • NSC 636
    • a,g-Dibromohydrin
    • a-Dibromohydrin
    • 2-Propanol, 1,3-dibromo-
    • .alpha.-Dibromohydrin
    • Glycerol alpha,gamma-dibromohydrin
    • Glycerol-alpha,gamma-dibromohydrine
    • Glycerol alpha,gamma-dibromohydrine
    • 1,3-dibromo-propan-2-ol
    • 4L2X3X1FPT
    • .alpha.,.gamma.-Dibromohydrin
    • KIHQZLPHVZKELA-UHFFFAOYSA-N
    • Glycerol .alpha.,.gamma
    • 1,3-Dibromo-2-propanol (ACI)
    • Glycerol α,γ-dibromohydrin
    • α,γ-Dibromohydrin
    • α-Dibromohydrin
    • 1,3-Dibromo-2-propanol,95%
    • UNII-4L2X3X1FPT
    • Glycerol .alpha.,.gamma.-dibromohydrin
    • Glycerol .alpha.,.gamma.-dibromohydrine
    • DTXSID8059130
    • 4-01-00-01496 (Beilstein Handbook Reference)
    • NSC-636
    • 1,3-dibromo-2-propylalcohol
    • EN300-120032
    • Q27893167
    • methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-hy
    • DIBROMO-2-PROPANOL, 1,3-
    • AKOS016010338
    • NSC636
    • 96-21-9
    • alpha,alpha'-Dibromohydrin
    • SCHEMBL39040
    • SY012889
    • NS00040476
    • DTXCID9048980
    • MFCD00000216
    • EINECS 202-489-8
    • DB-057629
    • CS-W014808
    • Glycerol alpha,alpha'-Dibromohydrin
    • 1,3-Dibromo-2-propanol, technical grade, 95%
    • D0187
    • BRN 1732074
    • 2-Propanol,3-dibromo-
    • 1,3-DBP
    • STR07916
    • WLN: E1YQ1E
    • MDL: MFCD00000216
    • インチ: 1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
    • InChIKey: KIHQZLPHVZKELA-UHFFFAOYSA-N
    • SMILES: BrCC(CBr)O
    • BRN: 1732074

計算された属性

  • 精确分子量: 215.87900
  • 同位素质量: 215.87854
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 6
  • 回転可能化学結合数: 2
  • 複雑さ: 28
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • Color/Form: 無色油性液体で、特殊なにおいがします。
  • 密度みつど: 2.136 g/mL at 25 °C(lit.)
  • Boiling Point: 82-83 °C/7 mmHg(lit.)
  • フラッシュポイント: 華氏温度:116.6°f< br / >摂氏度:47°C< br / >
  • Refractive Index: n20/D 1.552(lit.)
  • すいようせい: 解体
  • PSA: 20.23000
  • LogP: 1.13710
  • FEMA: 2691
  • 敏感性: 熱と光に敏感
  • Solubility: アルコールやエーテルに溶け、水に溶けない。

1,3-Dibromo-2-propanol Security Information

1,3-Dibromo-2-propanol 税関データ

  • 税関コード:2905590090
  • 税関データ:

    中国税関コード:

    2905590090

    概要:

    2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1,3-Dibromo-2-propanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CV363-5ml
1,3-Dibromo-2-propanol
96-21-9 95.0%(GC)
5ml
¥435.0 2023-09-02
Enamine
EN300-120032-1.0g
1,3-dibromopropan-2-ol
96-21-9 95%
1g
$25.0 2023-06-08
Enamine
EN300-120032-25.0g
1,3-dibromopropan-2-ol
96-21-9 95%
25g
$204.0 2023-06-08
Chemenu
CM115967-100g
1,3-Dibromo-2-propanol
96-21-9 95%
100g
$204 2024-07-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005992-25g
1,3-Dibromo-2-propanol
96-21-9 95%
25g
¥482 2024-07-19
Apollo Scientific
OR1061-1g
1,3-Dibromopropan-2-ol
96-21-9
1g
£20.00 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100260-5g
1,3-Dibromo-2-propanol
96-21-9 95%
5g
¥202.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005992-5g
1,3-Dibromo-2-propanol
96-21-9 95%
5g
¥104 2024-07-19
eNovation Chemicals LLC
Y1186219-25g
1,3-Dibromo-2-propanol
96-21-9 95%
25g
$155 2023-09-02
Apollo Scientific
OR1061-25g
1,3-Dibromopropan-2-ol
96-21-9
25g
£100.00 2023-09-02

1,3-Dibromo-2-propanol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iron pentacarbonyl Solvents: Acetic acid
Reference
Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline route
Halling, Karen; Thomsen, Ib; Torssell, Kurt B. G., Liebigs Annalen der Chemie, 1989, (10), 985-90

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium bromide ;  72 h, 50 °C
Reference
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; dos Santos, Priscila F.; da Silva, Sara R. B.; Pereira, Vera Lucia P., Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 50 psi, rt
Reference
Synthesis of cationic cardiolipin analogs
Kasireddy, Krishnudu; Ali, Shoukath M.; Ahmad, Moghis U.; Choudhury, Sreeti; Chien, Pei-Yu; et al, Bioorganic Chemistry, 2005, 33(5), 345-362

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 2,4,6-Tribromo-1,3,5-triazine ,  Morpholine, 4-methyl-, 4-oxide, hydrate (1:1) Solvents: Chloroform ;  10 min, -10 °C; -10 °C → rt
1.2 Reagents: Sodium sulfite ;  15 min, rt
Reference
Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chloride
Rosenau, Thomas; Potthast, Antje; Kosma, Paul, Tetrahedron, 2002, 58(49), 9809-9815

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Thiourea Solvents: Acetonitrile ;  rt
1.2 Reagents: Bromine Solvents: Acetonitrile ;  0.8 h, rt
Reference
Conversion of epoxides into halohydrins with elemental halogen catalyzed by thiourea
Sharghi, Hashem; Eskandari, Mohammad Mehdi, Tetrahedron, 2003, 59(43), 8509-8514

Synthetic Circuit 6

Reaction Conditions
Reference
Biodehalogenation. Pathway for transhalogenation and the stereochemistry of eposide formation from halohydrins
Bartnicki, E. W.; Castro, C. E., Biochemistry, 1969, 8(12), 4677-80

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Isoniazid Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ;  15 min, rt; 0.33 h, rt
Reference
A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst
Sharghi, Hashem; Eskandari, Mohammad Mehdi; Ghavami, Raoof, Journal of Molecular Catalysis A: Chemical, 2004, 215(1-2), 55-62

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 8 h, 0 °C
1.2 Solvents: Water
Reference
The first synthesis of natural disulfide bruguiesulfurol and biological evaluation of its derivatives as a novel scaffold for PTP1B inhibitors
Chen, Jing; Jiang, Cheng-Shi; Ma, Wen-Quan; Gao, Li-Xin; Gong, Jing-Xu; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5061-5065

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium bromide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Reference
A new and efficient one-pot preparation of alkyl halides from alcohols
Camps, Francisco; Gasol, Vicens; Guerrero, Angel, Synthesis, 1987, (5), 511-12

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Alumina ,  Potassium bromide ;  3 d, 50 °C
Reference
Green synthesis of glycerol 1,3-bromo- and iodohydrins under solvent-free conditions
dos Santos, Priscila Faustino; da Silva, Sara Raposo Benfica; da Silva, Fernanda Priscila Nascimento Rodrigues; Costa, Jeronimo da Silva; Inada, Jane Sayuri; et al, Green Chemistry Letters and Reviews, 2019, 12(4), 389-394

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  12 h, rt
Reference
Film thickness and insensitive electron transport layer materials for organic solar cells
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Cuprate(2-), tetrabromo-, dilithium Solvents: Acetonitrile ;  reflux
Reference
Glycidyl tosylate
Bittman, Robert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Bromine Catalysts: 2,2′-[Oxybis(2,1-ethanediyloxy)]bis[benzenamine] Solvents: Dichloromethane ;  15 min, rt; 2.5 h, rt
Reference
Halogenated cleavage of epoxides into halohydrins in the presence of a series of diamine podands as catalyst with elemental iodine and bromine
Sharghi, Hashem; Paziraee, Zahra; Niknam, Khodabakhsh, Bulletin of the Korean Chemical Society, 2002, 23(11), 1611-1615

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Hydrazine, phenyl- Solvents: Dichloromethane ;  2.5 h, rt
Reference
Conversion of epoxides to halohydrins with elemental halogen catalyzed by phenylhydrazine
Sharghi, Hashem; Eskandari, Mohammad Mehdi, Synthesis, 2002, (11), 1519-1522

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen bromide ;  rt → 0 °C; 4 h, 0 °C
Reference
Preparation of bruguiesulfurol and its intermediates
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Dichloromethane ;  18 h, rt
Reference
Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization
Davis, Owen A.; Bull, James A., Angewandte Chemie, 2014, 53(51), 14230-14234

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Phosphorus ,  Bromine
Reference
Glycerol α,γ-dibromohydrin
Braun, Geza, Organic Syntheses, 1934, , 42-4

Synthetic Circuit 18

Reaction Conditions
Reference
Synthesis of triglycerides from 1,3-dibromopropan-2-ol
Bhati, Asharam; Hamilton, Richard J.; Steven, David A.; Aneja, Rajender; Padley, Frederick B., Journal of the Chemical Society, 1983, (10), 1553-8

1,3-Dibromo-2-propanol Raw materials

1,3-Dibromo-2-propanol Preparation Products

1,3-Dibromo-2-propanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:96-21-9)1,3-Dibromo-2-propanol
注文番号:sfd16394
在庫ステータス:in Stock
はかる:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:96-21-9)1,3-Dibromo-2-propanol
注文番号:1659744
在庫ステータス:in Stock
はかる:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:00
Price ($):discuss personally

1,3-Dibromo-2-propanol 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:96-21-9)1,3-Dibromo-2-propanol
A845562
Purity:99%/99%
はかる:100ml/500ml
Price ($):178.0/540.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-21-9)1,3-Dibromo-2-propanol
1659744
Purity:98%
はかる:Company Customization
Price ($):Inquiry